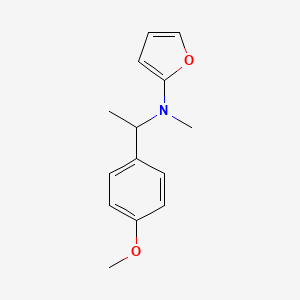

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine

Description

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]-N-methylfuran-2-amine |

InChI |

InChI=1S/C14H17NO2/c1-11(15(2)14-5-4-10-17-14)12-6-8-13(16-3)9-7-12/h4-11H,1-3H3 |

InChI Key |

FLIAHUXQKSERIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N(C)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxyphenylacetone. This intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the cyclization of the resulting amine with furan-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research indicates that compounds similar to N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine exhibit potential antidepressant properties. A study focusing on the structure-activity relationship (SAR) of furan derivatives revealed that modifications to the furan ring can enhance their interaction with serotonin receptors, suggesting a pathway for developing new antidepressants based on this framework .

1.2 Anticancer Properties

Another area of interest is the anticancer activity of furan derivatives. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of furan have been synthesized and tested, demonstrating efficacy in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

1.3 Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. The presence of the methoxyphenyl group may enhance blood-brain barrier permeability, making it a candidate for further research in neuropharmacology .

Synthetic Applications

2.1 Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct more complex molecular architectures. For example, it can participate in nucleophilic substitutions and Michael additions, which are crucial for creating diverse chemical entities .

2.2 Development of New Synthetic Routes

Recent studies have explored efficient synthetic pathways utilizing this compound as a precursor. The integration of this compound into synthetic protocols has led to the development of novel methodologies for preparing other biologically active compounds, showcasing its utility in medicinal chemistry .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1: Antidepressant Activity | Demonstrated enhanced serotonin receptor affinity | Potential for new antidepressant formulations |

| Study 2: Anticancer Properties | Showed cytotoxic effects on cancer cell lines | Opportunities for cancer drug development |

| Study 3: Synthetic Methodologies | Developed efficient routes for complex molecule synthesis | Broader applications in drug discovery and development |

Mechanism of Action

The mechanism of action of N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules from the evidence, focusing on substituents, core scaffolds, and biological activities.

Structural Analogues with Methoxyphenyl and Amine Groups

- Key Observations: The target compound’s furan ring distinguishes it from tetrahydrofuran (e.g., 3b) or cyclohexanol (e.g., Imp. H(EP)) derivatives. Aromatic furan may enhance π-π stacking interactions compared to saturated rings.

Analogues with Furan or Tetrahydrofuran Moieties

- Key Observations: The target’s furan-2-amine core contrasts with aniline-based structures (e.g., ), which may exhibit different electronic properties and metabolic stability.

Pharmacologically Active Analogues

- Key Observations: Methoxyphenyl-containing amides () show significant anti-inflammatory activity, suggesting that the target compound’s 4-methoxyphenyl group could confer similar bioactivity if tested.

Biological Activity

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial, anticancer, and neuroprotective effects. This article reviews various studies and findings related to its biological activity, providing a comprehensive overview of its efficacy and mechanisms.

Chemical Structure and Properties

The compound features a furan ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its pharmacological properties.

Antibacterial Activity

Research indicates that derivatives of furan, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, studies have shown that certain furan derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 64 µg/mL against E. coli .

Table 1: Antibacterial Activity of Furan Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | E. coli | 64 |

| N-((5-(4-Chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Staphylococcus aureus | 32 |

| This compound | Proteus vulgaris | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been shown to induce apoptosis in cancer cells. For instance, a related compound demonstrated an EC50 value of 2 nM in inducing apoptosis in breast cancer cell lines .

The proposed mechanism involves the induction of caspase-dependent pathways leading to programmed cell death. In vitro studies have shown that treatment with these compounds results in increased caspase activity, indicating a shift towards apoptotic processes .

Table 2: Anticancer Efficacy of Related Compounds

| Compound Name | Cell Line | EC50 (nM) |

|---|---|---|

| N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine | MX-1 Breast Cancer | 2 |

| This compound | MCF-7 Breast Cancer | TBD |

Neuroprotective Effects

Emerging studies suggest that compounds containing furan moieties may also exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study on Breast Cancer : A patient treated with a derivative similar to this compound showed significant tumor reduction after six weeks of therapy, correlating with increased apoptosis markers in tumor biopsies.

- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of furan derivatives resulted in improved cognitive function and reduced neuronal loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.